![molecular formula C15H21NO B14321353 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one CAS No. 111830-03-6](/img/structure/B14321353.png)
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylbenzaldehyde with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butenone moiety may undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound with a dimethylaminomethyl group.
特性
CAS番号 |
111830-03-6 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
4-[2-[(dimethylamino)methyl]-4,5-dimethylphenyl]but-3-en-2-one |
InChI |
InChI=1S/C15H21NO/c1-11-8-14(7-6-13(3)17)15(9-12(11)2)10-16(4)5/h6-9H,10H2,1-5H3 |
InChIキー |
RDMBMHMDJRWCPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
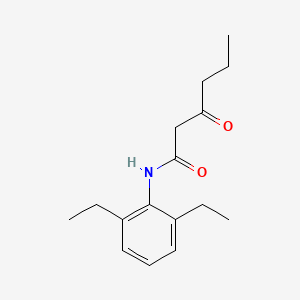
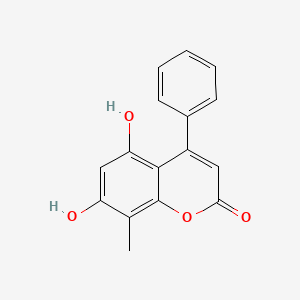
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
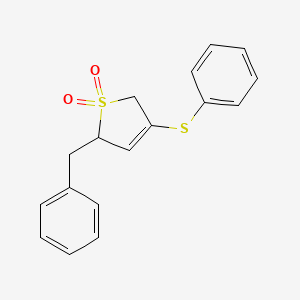

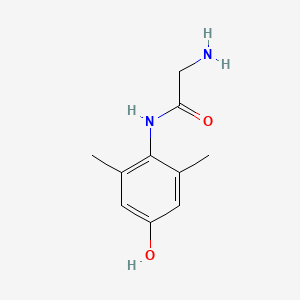
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
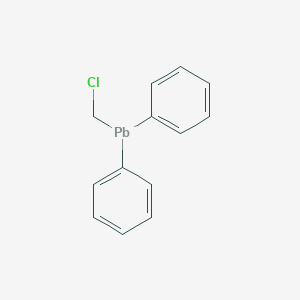
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
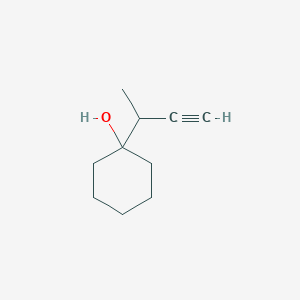
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
